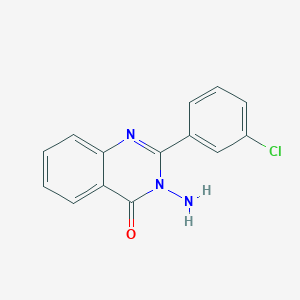

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-amino-2-(3-chlorophenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVICHDPWQXYHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocyclic compounds have demonstrated significant potential as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific principles, the rationale for experimental choices, and the logical flow from synthesis to structural verification. It is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for working with this class of molecules.

Synthesis Methodology: A Rational Approach

The synthesis of 2,3-substituted quinazolin-4(3H)-ones is a well-established field, with the most reliable and common strategy proceeding from anthranilic acid. This approach involves a two-step process: the formation of a benzoxazinone intermediate followed by its reaction with a suitable amine or hydrazine to yield the final quinazolinone core.

Synthetic Strategy and Mechanistic Considerations

Our strategy hinges on a robust and scalable pathway. The initial step involves the N-acylation of anthranilic acid with 3-chlorobenzoyl chloride. Pyridine is selected not merely as a solvent but as a crucial acid scavenger, neutralizing the HCl generated during the acylation, thereby driving the reaction to completion. This is followed by an in-situ dehydrative cyclization to form the stable 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate.

The second step is the critical ring transformation. The benzoxazinone intermediate undergoes nucleophilic attack by hydrazine hydrate. Hydrazine, a potent binucleophilic reagent, attacks the electrophilic carbonyl carbon of the lactone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable six-membered pyrimidine ring of the final 3-amino-quinazolinone product.

Visualization of Synthetic Workflow

The two-step synthesis pathway is visualized below. This logical flow ensures high yields and purity of the intermediate and final products.

chemical properties of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of this bicyclic heterocycle, formed by the fusion of benzene and pyrimidine rings, exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4][5][6][7] This guide focuses on a specific, highly valuable derivative: this compound.

The strategic placement of the 3-amino group and the 2-(3-chlorophenyl) moiety makes this compound a versatile synthon for the development of novel therapeutic agents. The amino group serves as a reactive handle for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, reactivity, and biological significance of this key intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties of the title compound. These parameters are critical for predicting its solubility, membrane permeability, and overall drug-likeness.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₁₀ClN₃O | Calculated |

| Molecular Weight | 271.71 g/mol | Calculated |

| CAS Number | 34133-13-2 | |

| Appearance | Expected to be a solid | Based on related compounds[1] |

| Melting Point (°C) | 154-155 (for 2-chloro isomer) | The 3-chloro isomer's MP is expected to be in a similar range. |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and hot ethanol. | Common for quinazolinone derivatives. |

Synthesis and Mechanistic Insights

The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones is a well-established process, typically involving a two-step sequence starting from anthranilic acid. This route is favored due to the commercial availability of the starting materials and the reliability of the transformations.

Synthetic Workflow

The overall synthetic pathway can be visualized as a progression from simple precursors to the complex heterocyclic core.

Caption: Two-step synthesis of the title compound from anthranilic acid.

Mechanistic Discussion

-

Step 1: Formation of the Benzoxazinone Intermediate: The synthesis begins with the N-acylation of anthranilic acid using 3-chlorobenzoyl chloride. Pyridine is a critical component, serving as both a solvent and a base to neutralize the HCl byproduct. The initially formed amide then undergoes an intramolecular dehydrative cyclization, driven by the reaction conditions, to yield the stable 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate.

-

Step 2: Conversion to the Quinazolinone: The benzoxazinone intermediate is subsequently treated with hydrazine hydrate. The reaction initiates with a nucleophilic attack by a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the lactone ring in the benzoxazinone. This leads to ring-opening, followed by an intramolecular cyclization and dehydration, ultimately forming the thermodynamically stable six-membered pyrimidine ring of the quinazolinone core.

Experimental Protocols

The choice between conventional heating and microwave irradiation represents a trade-off between traditional methodology and process efficiency.

Protocol 2.1: Microwave-Assisted Synthesis (Recommended)

This method is superior due to its significantly reduced reaction time and often higher yields.

-

Step 1 (Benzoxazinone formation): In a fume hood, dissolve anthranilic acid (1 eq.) in pyridine (3-4 mL/g) in a microwave-safe vessel. Cool in an ice bath. Add 3-chlorobenzoyl chloride (1.1 eq.) dropwise with stirring. After addition, allow the mixture to return to room temperature.

-

Step 2 (Quinazolinone formation): To the crude benzoxazinone mixture, add hydrazine hydrate (2-3 eq.).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 800 watts for 5-10 minutes. Monitor the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure product.

Protocol 2.2: Conventional Synthesis (Reflux)

-

Step 1: Follow Step 1 from the microwave protocol in a round-bottom flask.

-

Step 2: Add hydrazine hydrate (2-3 eq.) to the benzoxazinone mixture.

-

Reflux: Heat the mixture under reflux for 8-10 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Follow steps 4 and 5 from the microwave protocol. This method typically results in a slightly lower yield compared to the microwave-assisted procedure.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the known spectra of the isomeric 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one and fundamental principles of spectroscopy.[8]

Summary of Expected Spectral Data

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment |

| FT-IR (KBr) | ~3460, ~1615 | N-H stretching (asymmetric & symmetric) of the primary amine |

| ~1675 | C=O stretching (amide carbonyl) | |

| ~1610 | C=C stretching (aromatic) | |

| ~1340 | C-N stretching | |

| ~770 | C-Cl stretching | |

| ¹H NMR (DMSO-d₆) | ~8.2 - 7.4 | Multiplets, aromatic protons (Ar-H) |

| ~5.5 | Singlet, 2H, amino protons (-NH₂) | |

| ¹³C NMR (DMSO-d₆) | ~161.5 | Carbonyl carbon (C=O) |

| ~155 - 120 | Aromatic and heterocyclic carbons | |

| Mass Spec (EI) | m/z ≈ 271/273 | Molecular ion peaks [M]⁺ and [M+2]⁺, characteristic of a single chlorine atom. |

Chemical Reactivity and Derivative Synthesis

The true value of this compound in drug discovery lies in its reactivity, particularly at the 3-amino position. This group is a versatile nucleophile, enabling the synthesis of a vast library of derivatives for biological screening.[9]

Key Reactivity Pathways

Caption: Major reaction pathways for the derivatization of the title compound.

-

Formation of Schiff Bases: The primary amino group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines (Schiff bases).[9][10] This reaction is a cornerstone of combinatorial chemistry, as a wide variety of substituents (R-groups) can be introduced via the aldehyde, allowing for fine-tuning of steric and electronic properties.

-

N-Acylation: The amino group can be acylated using acyl halides or anhydrides to form amide derivatives.[9] This transformation alters the electronic nature of the nitrogen and can introduce new functional groups for further reaction or to act as hydrogen bond donors/acceptors, which is crucial for receptor binding.

Biological Context and Therapeutic Potential

While this compound is primarily a synthetic intermediate, the quinazolinone class to which it belongs is rich in biological activity.[11] Structure-activity relationship studies have shown that substitutions at positions 2 and 3 are critical for modulating pharmacological effects.[4]

-

Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[6][12] The 2-phenyl ring can mimic the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site.

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to standard drugs like indomethacin.[5][13]

-

Antimicrobial and Anticonvulsant Activity: The broad utility of the scaffold extends to antibacterial, antifungal, and anticonvulsant applications, often dictated by the specific nature of the substituents introduced at the 3-amino position.[4][5][14]

Conclusion

This compound is a high-value molecular scaffold with well-defined chemical properties. Its straightforward and efficient synthesis, coupled with the versatile reactivity of its 3-amino group, makes it an ideal starting point for the development of extensive compound libraries. The established precedent of broad and potent biological activity within the quinazolinone family underscores the potential of derivatives of this compound to yield novel therapeutic agents for a range of human diseases. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

-

ResearchGate. The physicochemical characters of quinazoline, 2-quinazolinone,.... Available from: [Link]

-

Muchlashi, L. A. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2), 84-87. Available from: [Link]

-

ResearchGate. 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]

-

Semantic Scholar. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Available from: [Link]

-

ResearchGate. Physicochemical properties of synthesized compounds | Download Table. Available from: [Link]

-

Muchlashi, L. A. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional heating and Microwave Irradiation. Journal of Islamic Pharmacy. Available from: [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o192–o193. Available from: [Link]

-

ResearchGate. Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. Available from: [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Available from: [Link]

-

Tsoleridis, C. A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1332. Available from: [Link]

-

ResearchGate. Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. Available from: [Link]

-

Shi, D-F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 11(4), 335-344. Available from: [Link]

-

Chen, P-H., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(17), 13388. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Available from: [Link]

-

Uddin, G., et al. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11, 44. Available from: [Link]

-

Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4-(3H)-one. Der Pharma Chemica, 4(5), 1917-1922. Available from: [Link]

-

Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Available from: [Link]

-

SCIREA. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H)-one. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]

Methodological & Application

Application Note & Protocols: Evaluating 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one as a Potential Enzyme Inhibitor

Executive Summary

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] This diverse activity often stems from the targeted inhibition of key enzymes. This document provides a comprehensive guide for researchers to evaluate the enzyme inhibition potential of a specific derivative, 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one. We present the scientific rationale for investigating this compound, detailed protocols for primary screening and IC50 determination, and a robust methodology for elucidating the kinetic mechanism of action. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction

Quinazolin-4(3H)-one derivatives are a significant class of heterocyclic compounds that have attracted immense interest in pharmacology due to their versatile therapeutic potential.[2][4] Their derivatives have been successfully developed as inhibitors of various enzymes, including tyrosine kinases (EGFR, HER2), cyclooxygenase (COX), and DNA gyrase, leading to approved therapeutics for cancer and other diseases.[2][4][5] The compound this compound belongs to this promising class. The presence of the 3-amino group offers a reactive handle for further derivatization, while the 2-(3-chlorophenyl) moiety can facilitate critical binding interactions within an enzyme's active site.

The objective of this application note is to provide a detailed framework for the systematic evaluation of this compound as a potential enzyme inhibitor. The following sections offer field-proven protocols, from initial compound handling to advanced kinetic analysis, enabling researchers to generate high-quality, reliable data for drug discovery programs.

Scientific Rationale & Potential Enzyme Targets

The rationale for investigating this compound as an enzyme inhibitor is grounded in the extensive body of literature on related analogs. The quinazolinone core is a known pharmacophore that can interact with the ATP-binding sites of kinases, the active sites of metabolic enzymes, and other critical protein targets.

Potential Enzyme Classes for Screening:

-

Tyrosine Kinases: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases like EGFR, HER2, and CDK2, which are crucial regulators of cell proliferation and survival. Analogs have shown excellent cytotoxicity against various cancer cell lines through this mechanism.[5][6]

-

Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some quinazolinones are attributed to the inhibition of COX-1 and COX-2 enzymes, which are central to the prostaglandin synthesis pathway.[7]

-

α-Glucosidase: Certain quinazolinone-based molecules have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for anti-diabetic agents.[8]

-

DNA Gyrase: In the realm of antimicrobials, quinazolinones have been reported as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial growth.[2]

-

Tyrosinase: This enzyme is a key regulator of melanin production, and its inhibition by quinazolinone derivatives presents opportunities for developing agents to treat hyperpigmentation.[9]

-

Phosphoinositide 3-kinases (PI3Ks): Selective inhibition of PI3K isoforms, particularly PI3Kδ, by quinazoline scaffolds is a promising strategy for treating inflammatory and autoimmune diseases.[10][11]

Given this broad precedent, a logical first step is to screen this compound against a panel of representative enzymes from these classes.

Preliminary Steps: Compound Handling & Synthesis

Compound Solubility & Stock Solution Preparation

Causality: The accuracy of any inhibition assay is critically dependent on the inhibitor being fully solubilized. Undissolved compound can scatter light in spectrophotometric assays and leads to inaccurate concentrations, rendering IC50 values unreliable. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules and its compatibility with most enzyme assays at low final concentrations (typically ≤1%).

Protocol:

-

Accurately weigh 1-5 mg of this compound using an analytical balance.

-

Add pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Visually inspect the solution against a light source to ensure no particulates are present.

-

Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Overview of Synthesis

The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones is well-established. A common route involves a two-step process starting from anthranilic acid. While the exact synthesis for the 3-chlorophenyl variant follows this general path, a procedure for the analogous 2-chlorophenyl compound has been described in detail.

-

Step 1: Benzoxazinone Formation: Anthranilic acid is reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine. This N-acylation is followed by a dehydrative cyclization to yield 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one.

-

Step 2: Quinazolinone Formation: The intermediate benzoxazinone is then reacted with hydrazine hydrate. The hydrazine performs a nucleophilic attack on the lactone ring, leading to ring-opening followed by an intramolecular cyclization to form the final product, this compound.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Screening Assay

Purpose: To rapidly assess if the compound exhibits inhibitory activity against a target enzyme at a fixed concentration. This protocol is based on a generic spectrophotometric assay where enzyme activity results in a change in absorbance.[12][13]

Materials:

-

96-well clear, flat-bottom microplate

-

Target enzyme solution

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Compound stock solution (10 mM in DMSO)

-

Positive control inhibitor (known inhibitor of the enzyme)

-

Microplate spectrophotometer

Methodology:

-

Prepare Dilutions: Prepare an intermediate dilution of the compound stock in assay buffer. For a final screening concentration of 10 µM in a 100 µL final assay volume, you would dilute the 10 mM stock to 100 µM (1:100 dilution) in assay buffer. The DMSO concentration should be matched across all wells.

-

Plate Setup: Add reagents to the wells in the following order:

-

Blank Wells (No Enzyme): 90 µL Assay Buffer + 10 µL Substrate.

-

Negative Control (100% Activity): 80 µL Assay Buffer + 10 µL of 10% DMSO (vehicle) + 10 µL Enzyme.

-

Test Compound Wells: 80 µL Assay Buffer + 10 µL of diluted compound + 10 µL Enzyme.

-

Positive Control Wells: 80 µL Assay Buffer + 10 µL of diluted positive control + 10 µL Enzyme.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Initiate Reaction: Add 10 µL of substrate to all wells except the blanks. Mix immediately.

-

Data Acquisition: Place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol production) in kinetic mode, taking readings every 60 seconds for 15-30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

Protocol 2: Determination of IC50 Value

Purpose: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%. This is a critical metric for quantifying inhibitor potency. An inhibition assay is a laboratory test used to determine the effect of a molecule on the activity of a drug or enzyme.[14]

Methodology:

-

Prepare Serial Dilutions: Create a 10-point, 2-fold or 3-fold serial dilution of the compound stock solution in DMSO. For example, starting from a 10 mM stock, create dilutions down to the nanomolar range.

-

Plate Setup: Set up the 96-well plate as described in Protocol 1. Instead of a single concentration, add 10 µL of each of the serial dilutions to their respective wells. Ensure negative (vehicle) and positive controls are included.

-

Assay Execution: Follow steps 3-5 from Protocol 1 (Pre-incubation, Reaction Initiation, Data Acquisition).

-

Data Analysis: a. Calculate the reaction rate (V) for each well (mOD/min). b. Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) c. Plot % Inhibition versus the logarithm of the inhibitor concentration. d. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 3: Enzyme Kinetic Studies for Mechanism of Action (MoA) Determination

Purpose: To understand how the compound inhibits the enzyme. The MoA is crucial for lead optimization in drug discovery.[15] This protocol determines if the inhibition is competitive, non-competitive, uncompetitive, or mixed by measuring reaction rates at various substrate and inhibitor concentrations.

Methodology:

-

Experimental Design: This experiment requires a matrix of conditions.

-

Select at least five concentrations of the substrate, typically ranging from 0.2x to 5x its Michaelis constant (Km).

-

Select at least four concentrations of the inhibitor, including zero (vehicle control). Concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).

-

-

Plate Setup: The assay is run in a 96-well plate. Each row can represent a fixed inhibitor concentration, while each column represents a different substrate concentration.

-

Assay Execution: a. Add assay buffer, inhibitor (at its fixed concentration for that row), and enzyme to the wells. Pre-incubate for 10-15 minutes. b. Initiate the reaction by adding the substrate (at its specified concentration for that column). c. Immediately measure the reaction rates kinetically as in Protocol 1.

-

Data Analysis: a. Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration. b. Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ vs. 1/[S]. c. Generate a separate line on the plot for each inhibitor concentration. d. Interpretation:

- Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

- Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

- Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

- Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis), indicating that both apparent Km and Vmax are altered.

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized for clarity.

Table 1: Example IC50 Data for this compound

| Target Enzyme | IC50 (µM) | Hill Slope | R² |

|---|---|---|---|

| Tyrosine Kinase (EGFR) | 0.85 ± 0.07 | 1.1 | 0.992 |

| COX-2 | 5.2 ± 0.4 | 0.9 | 0.985 |

| α-Glucosidase | > 100 | N/A | N/A |

| DNA Gyrase (E. coli) | 12.6 ± 1.1 | 1.0 | 0.990 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Kinetic Parameters for Inhibition of EGFR

| Inhibitor Conc. (µM) | Apparent Vmax (µmol/min) | Apparent Km (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| 0 (Vehicle) | 50.0 | 10.0 | N/A | N/A |

| 0.5 | 49.8 | 17.5 | Competitive | 0.67 |

| 1.0 | 50.1 | 25.0 | ||

| 2.0 | 49.9 | 40.0 |

This hypothetical data suggests a competitive inhibition mechanism, where the inhibitor competes with the substrate for the enzyme's active site.

Visualizations & Workflows

A clear workflow ensures experimental reproducibility and understanding.

Caption: Experimental workflow for evaluating a potential enzyme inhibitor.

The mechanism of inhibition can be visualized to clarify the interactions between the enzyme, substrate, and inhibitor.

Sources

- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme assay - Wikipedia [en.wikipedia.org]

- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 14. blog.biobide.com [blog.biobide.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: A Protocol for the Solubilization of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one for Preclinical Research

Abstract

This technical guide provides a detailed experimental framework for dissolving 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone scaffolds are of significant interest in medicinal chemistry for their diverse biological activities.[1] However, like many compounds in this class, they often exhibit poor aqueous solubility due to their rigid, lipophilic structures, posing a significant challenge for in vitro and in vivo studies.[2][3] This document outlines systematic protocols for preparing concentrated stock solutions in organic solvents and provides troubleshooting strategies to prevent precipitation upon dilution into aqueous buffers, ensuring reliable and reproducible experimental results.

Introduction: The Quinazolinone Solubility Challenge

The this compound molecule contains a fused heterocyclic quinazolinone core, a substituted chlorophenyl group, and an amino group. This combination of aromatic rings and a rigid structure contributes to high crystal lattice energy and significant hydrophobicity, leading to inherently low solubility in aqueous media.[2][4] Direct dissolution in physiological buffers for biological assays is typically not feasible. Therefore, a multi-step strategy involving the preparation of a concentrated stock solution in a suitable organic solvent is the mandatory first step for most research applications.[2]

This guide explains the causality behind solvent selection and provides robust, self-validating protocols to determine the optimal dissolution conditions for your specific experimental needs.

Physicochemical Profile & Safety

Predicted Physicochemical Characteristics

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from its structure and data on analogous quinazolinone derivatives.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to very low | The rigid, fused aromatic ring system and chlorophenyl group create a lipophilic nature with high crystal lattice energy, hindering interaction with water molecules.[2][4] |

| Organic Solubility | Moderate to high | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol with heating.[2][5] |

| Physical Form | Solid | Likely a crystalline or amorphous powder at room temperature.[6] |

| Chemical Stability | Generally stable | Quinazolinone cores are relatively stable, but pH extremes or prolonged exposure to strong acids/bases should be evaluated for specific applications. |

Safety and Handling Precautions

As with any chemical reagent, this compound should be handled with care in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Handling: Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper or a weigh boat).

-

Exposure: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[7] In case of contact, rinse the affected area thoroughly with water.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Protocol I: Preparation of Concentrated Stock Solutions

The primary approach is to first dissolve the compound in a 100% water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent.[2]

Rationale for Solvent Selection

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is miscible with water and generally well-tolerated in small volumes (<0.5% v/v) in most biological assays.[2]

-

N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent. Studies on similar quinazoline derivatives have shown it to be a highly effective solvent, sometimes superior to others.[5]

-

Ethanol (EtOH): A polar protic solvent. While often less effective than DMSO or DMF for initial dissolution at high concentrations, it can be a valuable co-solvent. Recrystallization of a similar quinazolinone derivative has been performed using diluted ethanol, indicating some degree of solubility.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Protocol for 10 mM DMSO Stock

-

Preparation: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out a desired amount of this compound (Molecular Weight: ~271.7 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., for 1 mg of compound, add 368 µL of DMSO for a 10 mM solution).

-

Initial Dissolution: Cap the tube securely and vortex vigorously for 2-5 minutes at room temperature.

-

Visual Inspection: Check the solution against a light source. If it is perfectly clear with no visible particulates, the compound is dissolved.

-

Enhanced Dissolution (If Necessary): If particulates remain, proceed with the following steps.[2]

-

Place the tube in a bath sonicator for 10-15 minutes.

-

If still not dissolved, warm the solution in a water bath or heat block at 37-50°C for 10-20 minutes, vortexing intermittently. Caution: Do not overheat, as it may risk compound degradation.

-

-

Final Inspection & Storage: Once the solution is clear, allow it to cool to room temperature. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Note that some compounds can precipitate out of DMSO upon freezing; if this occurs, gently warm and vortex the vial to ensure complete redissolution before use.[2]

Protocol II: Working with Aqueous Solutions & Troubleshooting

A common failure point occurs when the organic stock solution is diluted into an aqueous buffer for an assay, causing the compound to precipitate. This is known as "precipitation upon dilution."[2] The following protocol helps determine the kinetic solubility limit in your specific medium.

Troubleshooting Flowchart for Aqueous Dilution

Caption: Decision-making flowchart for aqueous solution preparation.

Protocol for Kinetic Solubility Assessment

This protocol allows you to determine the maximum concentration at which the compound remains soluble in your final assay buffer.

-

Prepare Buffer: Dispense your final aqueous assay buffer (e.g., PBS, cell culture medium) into a series of clear microcentrifuge tubes or a 96-well plate.

-

Serial Dilution: Prepare a serial dilution of your concentrated DMSO stock solution (e.g., 10 mM) in pure DMSO.

-

Spiking: Add a small, fixed volume of each DMSO stock concentration to the tubes containing the aqueous buffer. Ensure the final concentration of DMSO remains constant and below the tolerance limit for your assay (typically ≤0.5%). For example, add 2 µL of each DMSO stock to 398 µL of buffer.

-

Incubation & Observation: Mix immediately and incubate at the temperature of your planned experiment (e.g., 37°C) for 1-2 hours. Observe the solutions for any signs of cloudiness or precipitate.

-

Determine Solubility Limit: The highest concentration that remains perfectly clear is your working kinetic solubility limit under those conditions.

Data Logging Table

Use a table to systematically record your observations.

| Final Assay Buffer | Final DMSO % (v/v) | Final Compound Conc. (µM) | Observation (Clear / Precipitate) |

| PBS, pH 7.4 | 0.5% | 100 | Precipitate |

| PBS, pH 7.4 | 0.5% | 50 | Precipitate |

| PBS, pH 7.4 | 0.5% | 25 | Clear |

| PBS, pH 7.4 | 0.5% | 10 | Clear |

| Conclusion: | ~25 µM | Max soluble concentration |

Advanced Solubilization Strategies

If the required assay concentration exceeds the kinetic solubility limit, consider these formulation approaches.[2]

-

Co-solvents: Adding a small percentage (1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final aqueous buffer can significantly increase the solubility of hydrophobic compounds.

-

Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation.

-

pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The amino group on this molecule may be protonated at lower pH. Systematically testing the solubility in buffers with varying pH (e.g., 5.0, 6.5, 7.4) may reveal a pH range with improved solubility. However, one must ensure that any pH change does not affect compound stability or assay performance.[2]

References

-

Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Biological Sciences, 7(2). Retrieved from [Link]

-

Hidayati, N. A., et al. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 6(2). Retrieved from [Link]

-

Solubility of Things. (n.d.). Quinazoline derivative. Retrieved from [Link]

-

Tsoleridis, C. A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1339. Retrieved from [Link]

- Google Patents. (n.d.). US3748325A - Process for the preparation of quinazolinone derivatives.

-

JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

-

ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International, 2018, 1354703. Retrieved from [Link]

-

Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 176-182. Retrieved from [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cibtech.org [cibtech.org]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

High-Throughput Screening of Quinazolinone Libraries: An Application Guide to Accelerating Drug Discovery

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds and approved therapeutics.[1][2] This versatile heterocyclic system is at the heart of drugs targeting a wide array of pathologies, including cancer, microbial infections, and inflammatory diseases.[3][4] The empirical success of quinazolinone-based drugs is largely attributed to their ability to interact with a diverse range of biological targets, from protein kinases to enzymes involved in DNA repair.[3][5] High-throughput screening (HTS) is an indispensable tool for unlocking the full potential of quinazolinone libraries, enabling the rapid identification of novel hit compounds for progression into drug discovery pipelines.[6] This comprehensive guide provides an in-depth exploration of the methodologies and strategic considerations for the successful high-throughput screening of quinazolinone libraries, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key HTS technologies, and address the unique challenges associated with this chemical class, such as compound autofluorescence.

The Quinazolinone Scaffold: A Privileged Player in Drug Discovery

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[7] Their structural rigidity, coupled with the numerous sites available for chemical modification, allows for the creation of vast and diverse chemical libraries.[7] This structural versatility enables the fine-tuning of physicochemical properties and biological activity, making quinazolinones a highly attractive scaffold for medicinal chemists.[2]

The therapeutic landscape has been significantly shaped by quinazolinone-containing drugs. A notable example is the class of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[8] Beyond oncology, quinazolinone derivatives have demonstrated potent antimicrobial, anticonvulsant, and anti-inflammatory activities, highlighting the broad therapeutic potential of this chemical class.[3][8]

Diverse Molecular Targets of Quinazolinone Derivatives

The biological activity of quinazolinones is not limited to a single target class. HTS campaigns have successfully identified quinazolinone-based modulators for a variety of molecular targets, including:

-

Protein Kinases: As mentioned, EGFR is a prominent target. Other kinases are also susceptible to inhibition by quinazolinone derivatives.[3]

-

Poly(ADP-ribose) Polymerase (PARP): Quinazolinone-based PARP inhibitors have emerged as a promising strategy for cancer therapy, particularly in the context of synthetic lethality.[9]

-

G-Protein Coupled Receptors (GPCRs): The structural features of quinazolinones make them suitable candidates for modulating the activity of this large and therapeutically important family of receptors.[10][11]

-

Microbial Enzymes: The antibacterial and antifungal properties of certain quinazolinones are attributed to their interaction with essential microbial enzymes.[3][12]

This wide range of targets underscores the importance of employing a diverse and adaptable suite of HTS assays to fully explore the biological potential of a quinazolinone library.

Strategic Design of a High-Throughput Screening Campaign

A successful HTS campaign for a quinazolinone library requires careful planning and a clear understanding of the biological question being addressed. The general workflow of an HTS campaign is a multi-step process designed to efficiently identify and validate active compounds.

Caption: A generalized workflow for a high-throughput screening campaign.

Choosing the Right Assay: A Critical First Step

The choice of HTS assay is dictated by the biological target and the desired outcome of the screen. Assays can be broadly categorized as biochemical or cell-based.

-

Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction. They are generally less prone to artifacts related to cell health but may not fully recapitulate the complexity of the cellular environment.

-

Cell-Based Assays: These assays measure the effect of a compound on a cellular phenotype or signaling pathway within a living cell. They provide more physiologically relevant data but can be susceptible to cytotoxicity and other off-target effects.[]

For quinazolinone libraries, a variety of HTS technologies can be employed, each with its own advantages and limitations.

| Assay Technology | Principle | Assay Type | Advantages | Considerations |

| AlphaScreen® | Proximity-based immunoassay generating a chemiluminescent signal.[14] | Biochemical | Homogeneous (no-wash), high sensitivity, suitable for various target classes.[15] | Potential for interference from light-scattering or colored compounds. |

| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore.[16] | Biochemical | Homogeneous, ratiometric detection minimizes some forms of interference.[17] | Requires careful selection of fluorophore pairs to avoid spectral overlap with quinazolinones. |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding. | Biochemical | Homogeneous, sensitive to changes in molecular size. | Best suited for assays where there is a significant change in the size of the fluorescently labeled species. |

| Luminescence-Based Reporter Assays | Measures the activity of a reporter enzyme (e.g., luciferase) linked to a specific cellular event.[10] | Cell-Based | High sensitivity, wide dynamic range. | Indirect measure of target engagement, potential for off-target effects on the reporter system. |

| High-Content Screening (HCS) | Image-based analysis of cellular phenotypes.[18] | Cell-Based | Provides multi-parametric data, can identify subtle phenotypic changes.[19] | Lower throughput than plate reader-based assays, complex data analysis. |

Detailed Protocols for Key HTS Methodologies

The following protocols provide a framework for implementing common HTS assays for screening quinazolinone libraries. These should be optimized for the specific target and reagents being used.

Protocol 1: AlphaScreen® Assay for Kinase Inhibition

This protocol is designed for identifying inhibitors of a specific protein kinase.[20][21]

Materials:

-

384-well, low-volume, white microplates

-

Acoustic liquid handler (e.g., Echo®)

-

Multidrop dispenser

-

Plate reader capable of AlphaScreen® detection

-

Purified kinase

-

Biotinylated substrate peptide

-

ATP

-

Streptavidin-coated Donor beads

-

Phospho-specific antibody-conjugated Acceptor beads

-

Assay buffer (optimized for the kinase of interest)

-

Quinazolinone library (in DMSO)

-

Positive control (known kinase inhibitor)

-

Negative control (DMSO)

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the quinazolinone library into the assay plate wells. Dispense 50 nL of DMSO for negative controls and a known kinase inhibitor for positive controls.

-

Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well.

-

Incubation: Incubate the plates for 15 minutes at room temperature.

-

Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

-

Reaction Incubation: Incubate for 60 minutes at room temperature.

-

Detection: Prepare a detection mixture containing Streptavidin-coated Donor beads and phospho-specific antibody-conjugated Acceptor beads in detection buffer. Add 10 µL of the detection mixture to each well to stop the kinase reaction.

-

Detection Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.

Protocol 2: TR-FRET Assay for Protein-Protein Interaction

This protocol is suitable for identifying compounds that disrupt a specific protein-protein interaction.[16]

Materials:

-

384-well, low-volume, black microplates

-

Liquid handling system

-

Plate reader with TR-FRET capabilities

-

Protein A tagged with a FRET donor (e.g., Terbium cryptate)

-

Protein B tagged with a FRET acceptor (e.g., d2)

-

Assay buffer

-

Quinazolinone library (in DMSO)

-

Positive control (e.g., a peptide that disrupts the interaction)

-

Negative control (DMSO)

Procedure:

-

Compound Plating: Dispense 50 nL of each test compound, positive control, or DMSO into the appropriate wells of the assay plate.

-

Protein Addition: Prepare a solution containing both donor- and acceptor-labeled proteins in assay buffer. Dispense 10 µL of this solution into each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

Protocol 3: Cell-Based Luciferase Reporter Assay for GPCR Activation

This protocol is designed to identify agonists or antagonists of a specific GPCR coupled to a downstream signaling pathway that drives the expression of a luciferase reporter gene.[10]

Materials:

-

384-well, white, clear-bottom, cell culture-treated microplates

-

Cell line stably expressing the GPCR of interest and a luciferase reporter construct

-

Cell culture medium

-

Multidrop dispenser

-

Liquid handling system

-

Luminescence plate reader

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Quinazolinone library (in DMSO)

-

Positive control (known agonist or antagonist)

-

Negative control (DMSO)

Procedure:

-

Cell Seeding: Harvest and count the cells. Dilute the cells in culture medium to the desired density. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

-

Cell Culture: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.

-

Incubation: Incubate the plates for the desired time to allow for GPCR activation and reporter gene expression (typically 6-24 hours).

-

Lysis and Luminescence Measurement: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

The large datasets generated from HTS require a robust and systematic approach to data analysis to confidently identify true hits while minimizing false positives and negatives.[22]

Caption: A streamlined workflow for HTS data analysis and hit validation.

Key Steps in Data Analysis:

-

Quality Control: The first step is to assess the quality of the screen. The Z'-factor is a statistical parameter that is commonly used to evaluate the robustness of an HTS assay.[23] A Z'-factor between 0.5 and 1.0 is considered an excellent assay. The signal-to-background (S/B) ratio is another important metric.

-

Data Normalization: Raw data from each well is typically normalized to the plate controls (positive and negative) to calculate the percent inhibition or activation for each compound.

-

Hit Identification: A hit is defined as a compound that produces a statistically significant effect in the assay. A common method for hit selection is to use a Z-score cutoff (e.g., Z-score > 3 or < -3).[24]

-

Hit Confirmation: Primary hits should be re-tested in the same assay to eliminate false positives.

-

Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).

Addressing the Challenge of Autofluorescence in Quinazolinone Screening

A significant challenge when screening quinazolinone libraries with fluorescence-based assays is the potential for compound autofluorescence.[25] Many quinazolinone scaffolds are inherently fluorescent, which can lead to false-positive results.[26]

Strategies to Mitigate Autofluorescence:

-

Wavelength Selection: If possible, select fluorophores with excitation and emission wavelengths in the far-red spectrum, as compound autofluorescence is generally lower in this range.[27][28]

-

Counter-Screening: A crucial step is to perform a counter-screen where the assay is run in the absence of the biological target or a key component. This allows for the identification of compounds that produce a signal independently of the intended biological activity.

-

Time-Resolved Fluorescence (TRF): TR-FRET and other TRF-based assays can help to reduce interference from short-lived background fluorescence.[16]

-

Assay Format: Consider using non-fluorescence-based detection methods such as luminescence or label-free technologies if autofluorescence is a major issue.

-

Data Analysis: Implement data analysis algorithms that can flag and potentially correct for fluorescent interference.

Conclusion: A Pathway to Novel Therapeutics

High-throughput screening of quinazolinone libraries is a powerful strategy for the discovery of novel therapeutic agents. By carefully selecting the appropriate assay, implementing robust protocols, and employing rigorous data analysis and hit validation procedures, researchers can efficiently navigate the vast chemical space of quinazolinone derivatives. Addressing potential challenges such as compound autofluorescence with proactive strategies will further enhance the quality and reliability of screening data. This comprehensive guide provides the foundational knowledge and practical protocols to empower researchers to successfully execute HTS campaigns and accelerate the journey from a quinazolinone library to the next generation of innovative medicines.

References

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). Omics Online. Retrieved January 15, 2026, from [Link]

-

Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (n.d.). Retrieved January 15, 2026, from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022, October 29). MDPI. Retrieved January 15, 2026, from [Link]

-

Interference and Artifacts in High-content Screening. (2025, May 28). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC. Retrieved January 15, 2026, from [Link]

-

AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. (2012, September 11). Agilent. Retrieved January 15, 2026, from [Link]

-

The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved January 15, 2026, from [Link]

-

How to Reduce Autofluorescence. (n.d.). SouthernBiotech. Retrieved January 15, 2026, from [Link]

-

HTS data analysis workflow. Practical implication of a workflow in HTS.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

AlphaScreen (TM) kinase HTS platforms. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(PDF) Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). PMC. Retrieved January 15, 2026, from [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020, November 12). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved January 15, 2026, from [Link]

-

Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (2023, November 14). Technology Networks. Retrieved January 15, 2026, from [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved January 15, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023, May 2). PubMed. Retrieved January 15, 2026, from [Link]

-

A high-throughput screen for antibiotic drug discovery. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tools for GPCR drug discovery. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Design and synthesis of a quinazolinone natural product-templated library with cytotoxic activity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020, August 10). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. (2023, June 10). PubMed. Retrieved January 15, 2026, from [Link]

-

Functional assays for screening GPCR targets. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Artificial intelligence-accelerated high-throughput screening of antibiotic combinations on a microfluidic combinatorial droplet system. (n.d.). Lab on a Chip (RSC Publishing). Retrieved January 15, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Fluorescence resonance energy transfer assay for high-throughput screening of ADAMTS1 inhibitors. (2011, December 20). PubMed. Retrieved January 15, 2026, from [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis and study of new 4-quinazolinone inhibitors of the DNA repairenzyme poly(ADP-ribose) polymerase (PARP). (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

High-content screening of known G protein-coupled receptors by arrestin translocation. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent progress in assays for GPCR drug discovery. (2022, August 1). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches | Technology Networks [technologynetworks.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijirt.org [ijirt.org]

- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 19. mdpi.com [mdpi.com]

- 20. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. knime.com [knime.com]

- 24. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. southernbiotech.com [southernbiotech.com]

- 28. How to reduce autofluorescence | Proteintech Group [ptglab.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

Introduction

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class, a structure of significant interest in medicinal chemistry and drug discovery for its wide range of biological activities.[1][2] However, like many multi-ring aromatic structures, this compound often presents a significant challenge to researchers: poor aqueous solubility.[3] This inherent low solubility can impede accurate biological screening, complicate formulation for in vivo studies, and ultimately hinder its therapeutic potential.

This guide provides a comprehensive, question-driven resource for researchers encountering solubility issues with this compound. We will explore the underlying reasons for its poor solubility and offer a series of practical, step-by-step troubleshooting strategies and advanced protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in water?

A1: The poor water solubility is primarily due to its molecular structure. The compound features a rigid, fused aromatic ring system (the quinazolinone core) and a lipophilic (fat-loving) chlorophenyl substituent. This combination results in strong intermolecular forces within the crystal lattice and a hydrophobic character, making it energetically unfavorable for water molecules to surround and dissolve the molecule.[3]

Q2: I've dissolved my compound in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution."[3] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound is no longer soluble in this new environment and crashes out of the solution.

Q3: Can I just heat the solution to get it to dissolve?

A3: While gentle warming can sometimes help dissolve a compound, it is often a temporary solution and should be used with caution. The compound may precipitate out again as the solution cools to room or physiological temperature. Furthermore, excessive heat can lead to the degradation of the compound, compromising your experimental results. Stability studies are recommended if heating is considered.

Q4: How does pH affect the solubility of this compound?

A4: The 3-amino-quinazolinone structure contains ionizable groups, meaning its charge state can change with pH.[4][5] The amino group (-NH2) is basic and can be protonated (become -NH3+) at acidic pH. This charged, or ionized, form is typically much more soluble in water than the neutral form.[4][5] Therefore, adjusting the pH of your buffer to be more acidic can be a highly effective strategy to increase solubility.[3][6] However, you must ensure the pH change does not affect the stability of the compound or the biological integrity of your experiment.[3]

Troubleshooting Guides & Detailed Protocols

This section provides structured approaches to solving specific solubility problems. We will move from simple adjustments to more advanced formulation strategies.

Problem 1: Compound fails to dissolve in initial solvent or precipitates from stock solution.

-

Observation: Solid particles are visible in your stock solution (e.g., 10mM in 100% DMSO) even after vortexing, or crystals form upon storage, especially at 4°C or -20°C.

-

Root Cause: The solubility limit in the chosen solvent has been exceeded, or the compound is less soluble at colder temperatures.

Caption: Workflow for preparing a stable stock solution.

-

Solvent Choice: Use high-purity, anhydrous DMSO. Water contamination can significantly reduce the solvent's solvating power for hydrophobic compounds.

-

Initial Attempt: Aim for a standard concentration (e.g., 10-20 mM). Add the solvent to the dry compound powder.

-

Aid Dissolution: Vortex vigorously for 1-2 minutes. If particulates remain, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.[3]

-

Increase Solvent: If the compound remains insoluble, it is likely you are above its solubility limit. Add a known, precise volume of additional DMSO (e.g., increase volume by 25-50%) and repeat Step 3. Remember to recalculate the final concentration.

-

Storage: If stability allows, store the stock solution at room temperature to prevent precipitation at cold temperatures. If refrigeration is necessary, ensure the solution is brought to room temperature and vortexed thoroughly to re-dissolve any precipitate before use.[3]

Problem 2: Compound precipitates upon dilution into aqueous buffers (e.g., PBS, cell culture media).

-

Observation: The solution becomes cloudy, or a precipitate forms immediately after adding the DMSO stock to the aqueous medium.

-

Root Cause: The final concentration of the compound in the aqueous solution is above its aqueous solubility limit. The percentage of DMSO in the final solution is too low to keep it dissolved.

The principle of co-solvency involves using a water-miscible organic solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar drug.[7][8][9]

Table 1: Recommended Co-solvents and Surfactants

| Agent | Type | Typical Final Concentration | Mechanism of Action | Considerations |

| Ethanol | Co-solvent | 1-5% (v/v) | Reduces polarity of the aqueous phase.[8] | Can be toxic to cells at higher concentrations. |

| Propylene Glycol (PG) | Co-solvent | 1-10% (v/v) | Reduces interfacial tension between drug and water.[7] | Generally well-tolerated in cell culture and in vivo. |

| Polyethylene Glycol 400 (PEG-400) | Co-solvent | 5-20% (v/v) | Increases drug solubility via hydrogen bonding and polarity reduction.[8] | High viscosity; check for compatibility with assays. |

| Polysorbate 80 (Tween® 80) | Surfactant | 0.01-0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[3][10] | Can interfere with some biological assays; check for cell toxicity. |

-

Calculate Volumes: Determine the final desired concentration of your compound and the final percentage of the co-solvent.

-

Prepare Co-solvent Buffer: Add the required volume of the co-solvent (e.g., PEG-400) to your main aqueous buffer and mix well.

-

Add Compound: While vortexing the co-solvent buffer, slowly add the required volume of your concentrated DMSO stock solution. Adding the stock to the vortexing buffer helps with rapid dispersion and prevents localized high concentrations that can cause immediate precipitation.

-

Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

This strategy leverages the ionizable amino group on the quinazolinone core. By lowering the pH, we can protonate this group, increasing the molecule's polarity and aqueous solubility.

-

Determine pKa (if unknown): While experimental determination is best, computational tools can provide an estimated pKa for the basic amino group.

-

Buffer Selection: Prepare a buffer with a pH at least 1-2 units below the pKa of the amino group (e.g., an acetate buffer at pH 4.5 or a citrate buffer at pH 5.0).

-

Dissolution Test: Attempt to dissolve the compound directly in this acidic buffer. If this fails, prepare a concentrated stock in DMSO.

-

Dilution: Slowly add the DMSO stock to the vortexing acidic buffer. The protonation of the compound in the acidic environment should keep it in solution.

-

Important Caveat: Before using this method in a biological assay, you must confirm that:

-

The compound is stable at the lower pH for the duration of the experiment.

-

The low pH itself does not adversely affect your cells, enzymes, or other biological components. A pH neutralization step may be required if the final assay pH must be neutral.

-

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[16]

Caption: Mechanism of cyclodextrin-mediated solubilization.

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration range of 2-10% (w/v) is a good starting point. Stir until the cyclodextrin is fully dissolved.

-